(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
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Overview
Description
(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex organic compound that features a combination of tetrahydrofuran, piperazine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrofuran-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate (tetrahydrofuran-2-carbonyl)piperazine. This intermediate is subsequently reacted with 4-(thiazol-2-yloxy)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: shares similarities with other compounds containing tetrahydrofuran, piperazine, and thiazole moieties.
This compound: can be compared to other piperazine derivatives used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
oxolan-2-yl-[4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-17(14-3-5-15(6-4-14)26-19-20-7-13-27-19)21-8-10-22(11-9-21)18(24)16-2-1-12-25-16/h3-7,13,16H,1-2,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACCPZKIGQYKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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